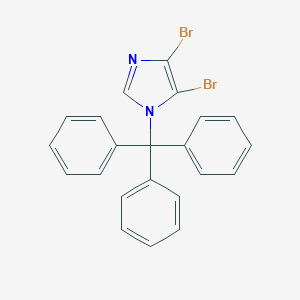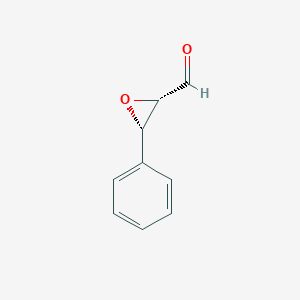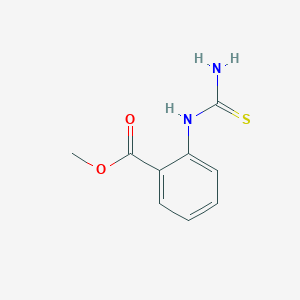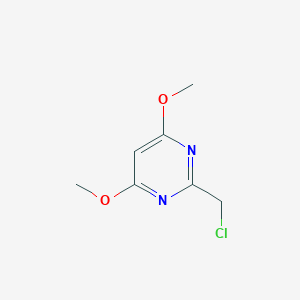
2-N-(4-Benzoyl)benzoyl-1,3-bis(mannos-4-yloxy)-2-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-(4-Benzoyl)benzoyl-1,3-bis(mannos-4-yloxy)-2-propylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMBP and is known for its ability to selectively bind to certain proteins and enzymes in the body. In
Mecanismo De Acción
The mechanism of action of BMBP is through its ability to selectively bind to certain proteins and enzymes. BMBP binds to these proteins and enzymes through specific interactions with their amino acid residues. This binding can lead to changes in the conformation and activity of the protein or enzyme, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
BMBP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BMBP can inhibit the activity of certain enzymes, including glycosidases and proteases. BMBP has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. In vivo studies have demonstrated that BMBP can reduce inflammation and improve glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using BMBP in lab experiments is its ability to selectively bind to certain proteins and enzymes. This makes it a valuable tool for studying their functions and interactions. BMBP is also relatively easy to synthesize and purify, making it readily available for use in research. However, there are also limitations to using BMBP in lab experiments. One limitation is that BMBP may not be effective in all experimental systems, as its binding affinity and specificity may vary depending on the protein or enzyme being studied.
Direcciones Futuras
There are several future directions for research on BMBP. One area of research is in the development of new drugs and therapies that target specific proteins and enzymes. BMBP can be used as a starting point for the development of new compounds that have improved binding affinity and specificity. Another area of research is in the study of protein-protein interactions. BMBP can be used to study the interactions between different proteins and enzymes, which can provide valuable insights into their functions and roles in cellular processes. Finally, further research is needed to fully understand the biochemical and physiological effects of BMBP, particularly in vivo.
Métodos De Síntesis
BMBP is a complex chemical compound that requires a multi-step synthesis process. The synthesis of BMBP involves the reaction of various organic compounds, including benzoyl chloride, propylamine, and mannose. The process involves several steps, including the protection of mannose with a benzyl group, the reaction of benzoyl chloride with propylamine, and the deprotection of the benzyl group. The final product is purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
BMBP has been studied extensively for its potential applications in scientific research. One of the primary uses of BMBP is in the study of protein-protein interactions. BMBP has been shown to selectively bind to certain proteins and enzymes, making it a valuable tool for studying their functions and interactions. BMBP has also been used in the development of new drugs and therapies, as it can be used to target specific proteins and enzymes that are involved in disease processes.
Propiedades
Número CAS |
119188-97-5 |
|---|---|
Fórmula molecular |
C29H37NO14 |
Peso molecular |
627.6 g/mol |
Nombre IUPAC |
4-benzoyl-N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]-2-tritiopropan-2-yl]-N-tritiobenzamide |
InChI |
InChI=1S/C29H37NO14/c31-10-20(35)25(40)27(22(37)12-33)43-14-19(15-44-28(23(38)13-34)26(41)21(36)11-32)30-29(42)18-8-6-17(7-9-18)24(39)16-4-2-1-3-5-16/h1-11,19-23,25-28,33-38,40-41H,12-15H2,(H,30,42)/t20-,21-,22-,23-,25-,26-,27-,28-/m1/s1/i19T/hT |
Clave InChI |
BSTDRJRJBYFKIU-IOOKBIAFSA-N |
SMILES isomérico |
[3H]C(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)N([3H])C(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |
Otros números CAS |
119188-97-5 |
Sinónimos |
2-N-(4-benzoyl)benzoyl-1,3-bis(mannos-4-yloxy)-2-propylamine BB-BMPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)










